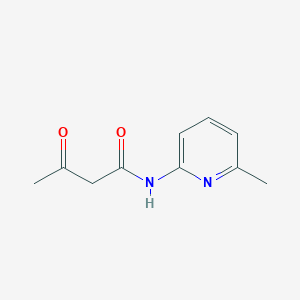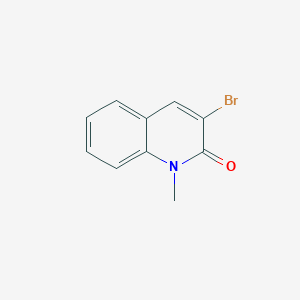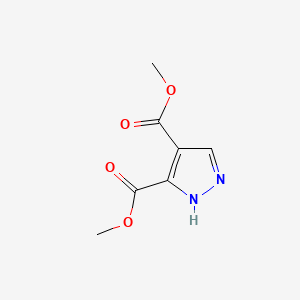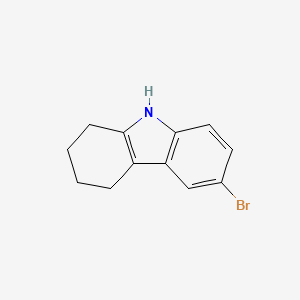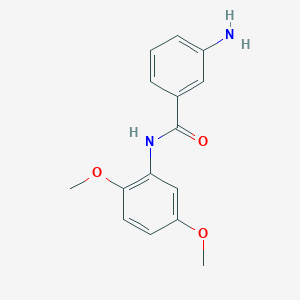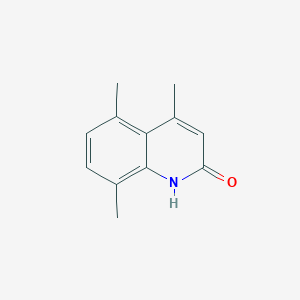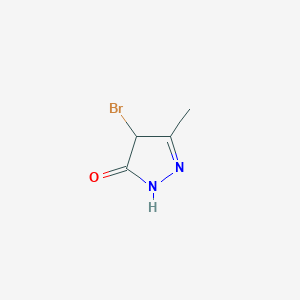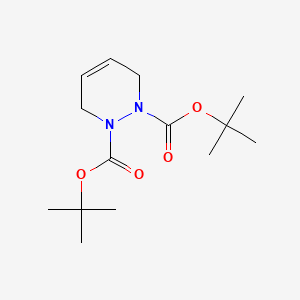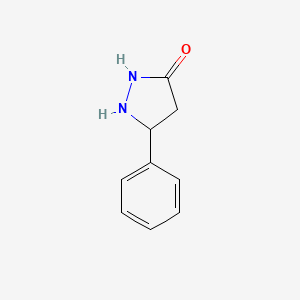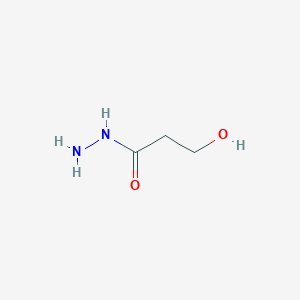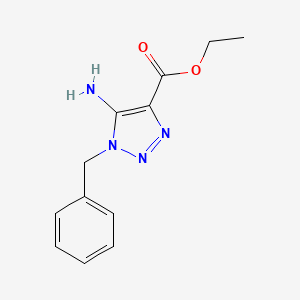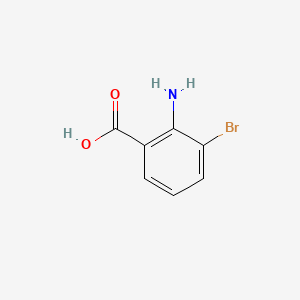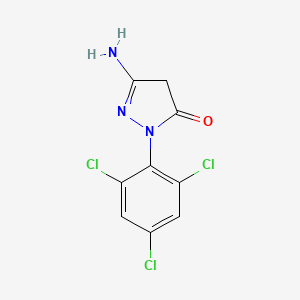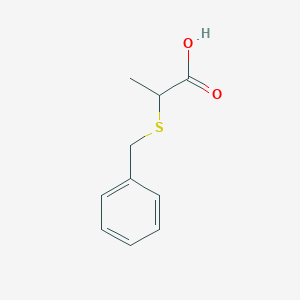
1-Brom-4-butoxybenzol
Übersicht
Beschreibung
1-Bromo-4-butoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position and a butoxy group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-butoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic molecules through reactions such as nucleophilic substitution and electrophilic aromatic substitution.
Pharmaceutical Research: It is used in the stereoselective synthesis of β-Methoxytyrosine, a component of callipeltin A, which is significant in the development of peptide-based drugs.
Analytical Chemistry: It can be used as a standard or reference compound in chromatography and mass spectrometry.
Wirkmechanismus
Target of Action
1-Bromo-4-butoxybenzene is a derivative of benzene, which primarily targets the benzene ring in organic compounds . The benzene ring is a crucial component of many organic compounds, playing a significant role in their stability and reactivity .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-4-butoxybenzene involve the substitution reactions of benzene. The compound can bond to a nucleophile to give a substitution or addition product . It can also transfer a proton to a base, giving a double bond product . These reactions can lead to various downstream effects, altering the structure and function of the target molecules .
Pharmacokinetics
Like other benzene derivatives, it is likely to be absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The molecular and cellular effects of 1-Bromo-4-butoxybenzene’s action are largely dependent on the specific context of its use. As a benzene derivative, it can participate in various chemical reactions, leading to the formation of new compounds with potentially diverse effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-butoxybenzene. For instance, the presence of other reactive species, temperature, and pH can affect the rate and outcome of its reactions . Additionally, safety precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-butoxybenzene can be synthesized through the bromination of 4-butoxybenzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the para position of the benzene ring .
Industrial Production Methods: In industrial settings, the production of 1-Bromo-4-butoxybenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-butoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by different nucleophiles, leading to the formation of various substituted benzene derivatives.
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, introducing additional substituents to the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and acyl chlorides for Friedel-Crafts acylation are used.
Major Products Formed:
Nucleophilic Substitution: Products include various butoxy-substituted benzene derivatives.
Electrophilic Aromatic Substitution: Products depend on the specific electrophile used, such as nitro, sulfonyl, or acyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: Consists of a benzene ring with a single bromine atom.
4-Bromo-1-butoxybenzene: Another name for 1-Bromo-4-butoxybenzene, highlighting the butoxy group at the para position.
4-Bromophenyl butyl ether: A synonym for 1-Bromo-4-butoxybenzene, emphasizing the ether linkage.
Uniqueness: 1-Bromo-4-butoxybenzene is unique due to the presence of both a bromine atom and a butoxy group on the benzene ring. This combination allows for diverse reactivity and applications in various fields of research, making it a valuable compound in organic synthesis and material science.
Eigenschaften
IUPAC Name |
1-bromo-4-butoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUVKHWPQNEXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960471 | |
| Record name | 1-Bromo-4-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39969-57-8 | |
| Record name | p-Bromophenyl butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039969578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39969-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butoxybromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
